5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine
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Overview
Description
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that features a piperidine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyridinecarboamides with N,N-dimethylacetamide dimethyl acetal, followed by cyclization with hydroxylamine . The reaction conditions often include the use of catalysts such as Adam’s catalyst under hydrogen gas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction may yield fully saturated piperidine derivatives.
Scientific Research Applications
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing drugs with potential antibacterial, antifungal, and anticancer activities.
Agrochemicals: It has been evaluated for its insecticidal activity against various pests.
Material Science: It is used in the synthesis of high-energy materials and energetic compounds.
Mechanism of Action
The mechanism of action of 5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(1,2,5,6-Tetrahydropyridin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
5-(Pyridin-4-yl)-1,2,4-thiadiazole: Contains a pyridine ring and a thiadiazole ring.
Uniqueness
5-(1-Methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine is unique due to its specific combination of a piperidine ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(1-methylpiperidin-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c1-12-4-2-3-6(5-12)7-10-8(9)11-13-7/h6H,2-5H2,1H3,(H2,9,11) |
InChI Key |
ZULIXHCYSWQPQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NC(=NO2)N |
Origin of Product |
United States |
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